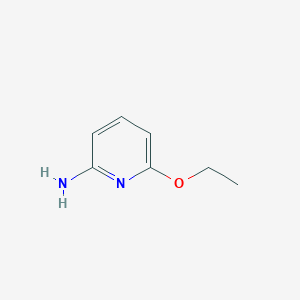













|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].Cl[C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][CH:7]=1>C(O)C>[CH2:2]([O:1][C:6]1[N:11]=[C:10]([NH2:12])[CH:9]=[CH:8][CH:7]=1)[CH3:3] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC(=N1)N
|
|
Name
|
wt solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
3.66 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 3 h the reaction mixture was transferred to a sealed flask
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at 130° C. for 18 h
|
|
Duration
|
18 h
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at 130° C. for another 36 h
|
|
Duration
|
36 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 140° C. for 6 h
|
|
Duration
|
6 h
|
|
Type
|
WAIT
|
|
Details
|
at 130° C. for 18 h
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography (silica, Analogix 120 g, 0 to 100% ethyl acetate in hexanes, 60 min)
|
|
Duration
|
60 min
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC=CC(=N1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 819 mg | |
| YIELD: PERCENTYIELD | 36% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |